

Application Notes and Protocols: Hemodynamic Effects of Intravenous BW 245C Administration in Rats

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Compound of Interest

Compound Name: (8-*epi*)-BW 245C

Cat. No.: B10768189

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Introduction

BW 245C is a potent and selective agonist for the prostaglandin D2 (DP) receptor.[1] Prostaglandin D2 and its analogues are known to play a role in various physiological processes, including the regulation of vascular tone and platelet aggregation.[2] Understanding the hemodynamic effects of DP receptor agonists like BW 245C is crucial for evaluating their therapeutic potential and safety profile, particularly in the context of cardiovascular drug development. These application notes provide a detailed summary of the hemodynamic effects of intravenously administered BW 245C in rats, along with comprehensive experimental protocols for reproducing and extending these findings.

Data Presentation

The intravenous administration of BW 245C in anesthetized rats leads to a dose-dependent decrease in mean arterial pressure (MAP), primarily through vasodilation in skeletal muscle and skin, without significantly affecting blood flow to vital organs.[1]

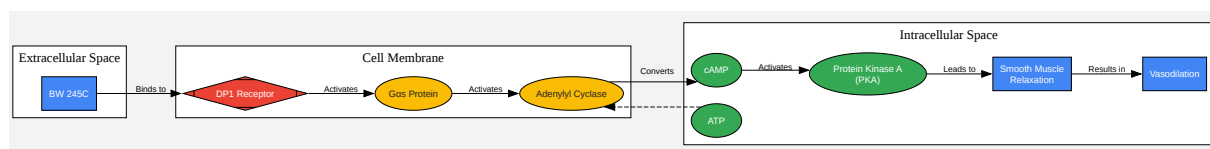
Table 1: Hemodynamic Effects of Intravenous BW 245C Infusion in Anesthetized Rats

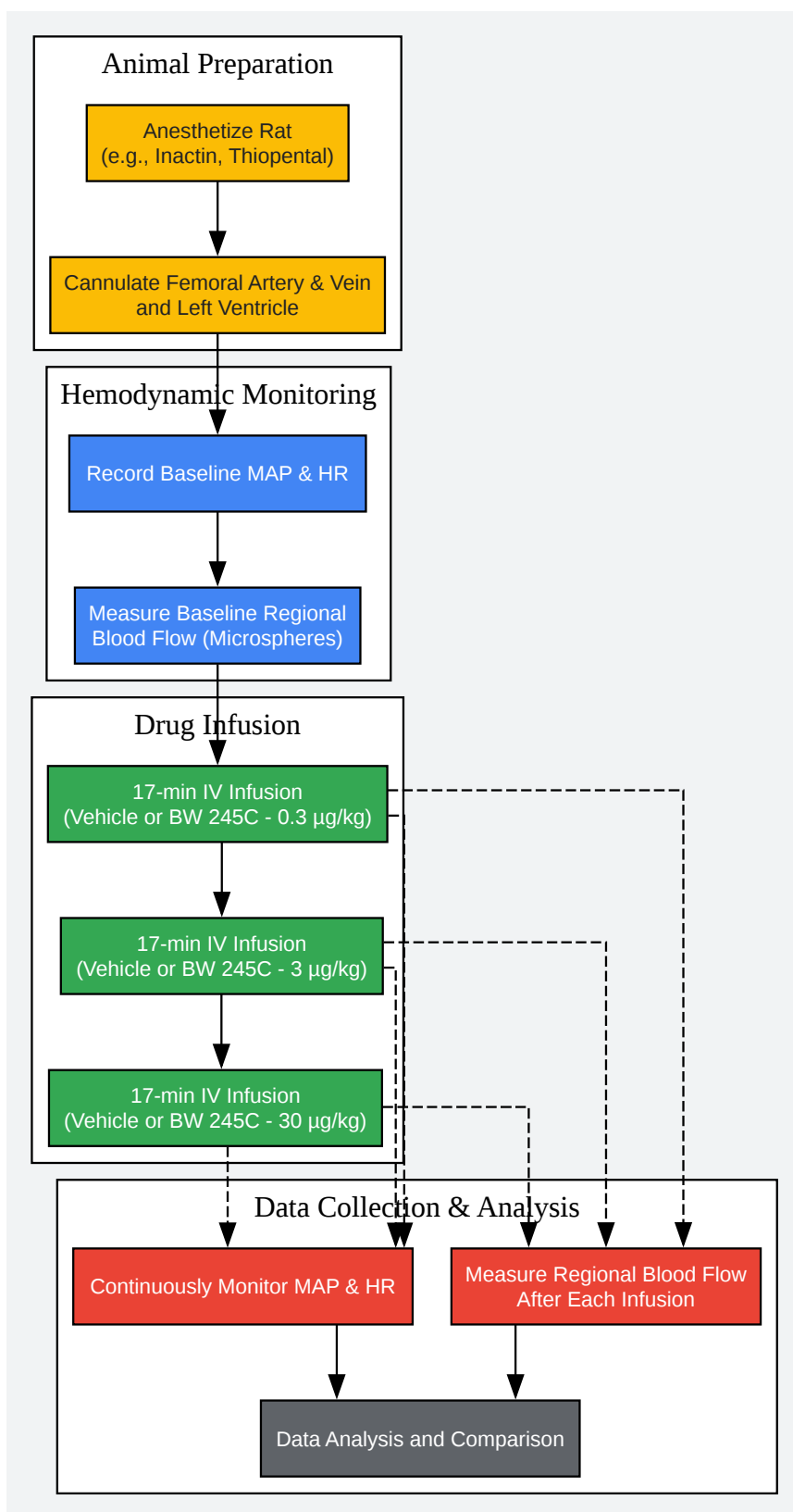
Dose of BW 245C (µg/kg)	Change in Mean Arterial Pressure (MAP)	Change in Regional Vascular Resistance (RVR) - Skeletal Muscle	Change in Regional Vascular Resistance (RVR) - Skin
0.3	Dose-dependent reduction	-6 ± 13%	-29 ± 8%
3	Dose-dependent reduction	-53 ± 11%	-55 ± 8%
30	Dose-dependent reduction	-68 ± 6%*	-30 ± 16%

*Statistically significant ($P < 0.05$) compared to vehicle treatment.[1] Data on the specific percentage change in MAP and heart rate at each dose were not available in the reviewed literature. One study noted that heart rate was continuously monitored, but the quantitative changes were not reported.[1]

Signaling Pathway

BW 245C exerts its vasodilatory effects by activating the prostaglandin D2 (DP1) receptor, a G-protein coupled receptor. The activation of the DP1 receptor initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation and vasodilation.





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